molecular formula C17H19N3O2S B5729513 N-[3-(aminocarbonyl)-4-(1-piperidinyl)phenyl]-2-thiophenecarboxamide

N-[3-(aminocarbonyl)-4-(1-piperidinyl)phenyl]-2-thiophenecarboxamide

Cat. No. B5729513
M. Wt: 329.4 g/mol
InChI Key: YEAZRWBBXATYOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(aminocarbonyl)-4-(1-piperidinyl)phenyl]-2-thiophenecarboxamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of kinase inhibitors, which are known to regulate various cellular processes such as proliferation, differentiation, and apoptosis. TAK-659 has been shown to inhibit the activity of several kinases, including spleen tyrosine kinase (Syk), B-cell receptor (BCR) signaling, and interleukin-2-inducible T-cell kinase (Itk).

Mechanism of Action

N-[3-(aminocarbonyl)-4-(1-piperidinyl)phenyl]-2-thiophenecarboxamide functions by inhibiting the activity of several kinases, including Syk, BCR signaling, and Itk. These kinases are known to play critical roles in regulating various cellular processes such as proliferation, differentiation, and apoptosis. By inhibiting these kinases, N-[3-(aminocarbonyl)-4-(1-piperidinyl)phenyl]-2-thiophenecarboxamide can disrupt the signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
N-[3-(aminocarbonyl)-4-(1-piperidinyl)phenyl]-2-thiophenecarboxamide has been shown to have several biochemical and physiological effects. In preclinical studies, N-[3-(aminocarbonyl)-4-(1-piperidinyl)phenyl]-2-thiophenecarboxamide has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. This compound has also been shown to have a favorable safety profile and is well-tolerated in animal models.

Advantages and Limitations for Lab Experiments

The advantages of N-[3-(aminocarbonyl)-4-(1-piperidinyl)phenyl]-2-thiophenecarboxamide for lab experiments include its potent inhibitory activity against several kinases, its favorable safety profile, and its well-characterized mechanism of action. However, the limitations of N-[3-(aminocarbonyl)-4-(1-piperidinyl)phenyl]-2-thiophenecarboxamide include its low solubility in water, which can make it difficult to administer in vivo, and its limited efficacy against certain cancer cell types.

Future Directions

There are several future directions for the research on N-[3-(aminocarbonyl)-4-(1-piperidinyl)phenyl]-2-thiophenecarboxamide. One potential area of investigation is the use of N-[3-(aminocarbonyl)-4-(1-piperidinyl)phenyl]-2-thiophenecarboxamide in combination with other therapies to enhance its efficacy. Another potential area of research is the development of more potent and selective kinase inhibitors that can target specific cancer cell types. Additionally, further studies are needed to better understand the long-term safety and efficacy of N-[3-(aminocarbonyl)-4-(1-piperidinyl)phenyl]-2-thiophenecarboxamide in humans.

Synthesis Methods

The synthesis of N-[3-(aminocarbonyl)-4-(1-piperidinyl)phenyl]-2-thiophenecarboxamide involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 4-piperidinylaniline with 3-chloropropionyl chloride to form N-(4-piperidinyl)-3-chloropropanamide. This intermediate is then treated with thiophene-2-carboxylic acid to obtain the final product, N-[3-(aminocarbonyl)-4-(1-piperidinyl)phenyl]-2-thiophenecarboxamide. The overall yield of this synthesis is approximately 30%.

Scientific Research Applications

N-[3-(aminocarbonyl)-4-(1-piperidinyl)phenyl]-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. Several preclinical studies have demonstrated the efficacy of N-[3-(aminocarbonyl)-4-(1-piperidinyl)phenyl]-2-thiophenecarboxamide in inhibiting the growth of cancer cells, including lymphoma, leukemia, and multiple myeloma. This compound has also been shown to have anti-inflammatory properties and has been studied for its potential use in treating autoimmune diseases such as rheumatoid arthritis and lupus.

properties

IUPAC Name

N-(3-carbamoyl-4-piperidin-1-ylphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c18-16(21)13-11-12(19-17(22)15-5-4-10-23-15)6-7-14(13)20-8-2-1-3-9-20/h4-7,10-11H,1-3,8-9H2,(H2,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEAZRWBBXATYOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CS3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6635366

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